![molecular formula C15H13Cl3N4O3 B401655 2-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide](/img/structure/B401655.png)
2-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide is a complex organic compound with a molecular formula of C16H14Cl3N3O3. This compound is characterized by the presence of a nitro group, a trichloroethyl group, and a pyridinylmethylamino group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide typically involves multiple steps. One common method includes the nitration of a benzamide derivative followed by the introduction of the trichloroethyl group and the pyridinylmethylamino group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of nitrogen oxides.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Applications De Recherche Scientifique
2-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitro-N-{2,2,2-trichloro-1-(2-naphthylamino)-ethyl}-benzamide
- 2-Nitro-N-{2,2,2-trichloro-1-o-tolylamino-ethyl}-benzamide
Uniqueness
2-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide is unique due to the presence of the pyridinylmethylamino group, which imparts distinct chemical properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C15H13Cl3N4O3 |
|---|---|
Poids moléculaire |
403.6g/mol |
Nom IUPAC |
2-nitro-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide |
InChI |
InChI=1S/C15H13Cl3N4O3/c16-15(17,18)14(20-9-10-4-3-7-19-8-10)21-13(23)11-5-1-2-6-12(11)22(24)25/h1-8,14,20H,9H2,(H,21,23) |
Clé InChI |
VNGYNTWAZUQEHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NCC2=CN=CC=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NCC2=CN=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


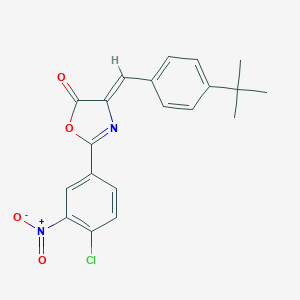
![2-chloro-6-ethoxy-4-[(2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B401573.png)
![[4-[(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-chloro-6-ethoxyphenyl] acetate](/img/structure/B401576.png)
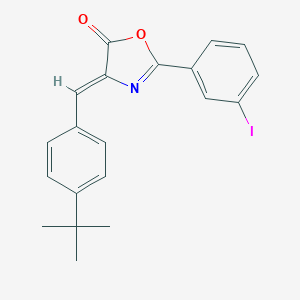
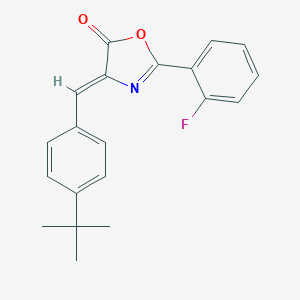
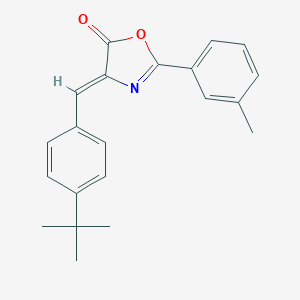
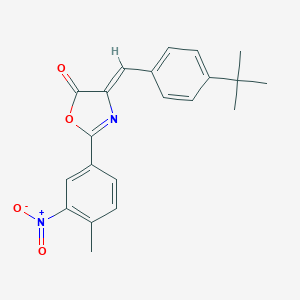
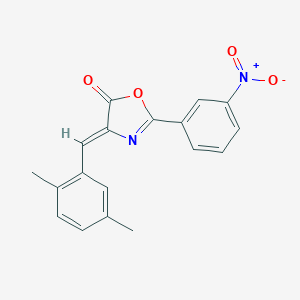
![4-nitro-3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B401586.png)
![4-nitro-3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B401588.png)
![2-chloro-6-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B401589.png)
![2-chloro-6-ethoxy-4-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B401590.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B401591.png)
![4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-chloro-6-ethoxyphenyl acetate](/img/structure/B401592.png)
